![molecular formula C24H18Cl2N2O3 B2394571 [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone CAS No. 477711-60-7](/img/structure/B2394571.png)

[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

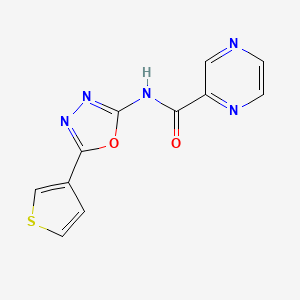

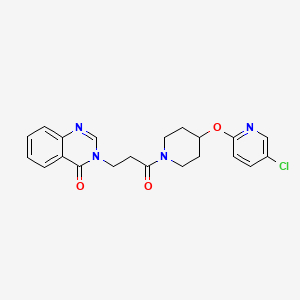

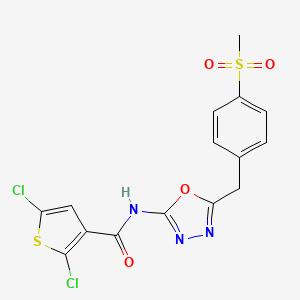

“[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C24H18Cl2N2O2 and a molecular weight of 437.32. Pyrazoles, the class of compounds to which it belongs, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

While specific synthesis details for this compound were not found, pyrazole derivatives have been synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

科学研究应用

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

- Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .

Antitubercular Activity

The compound (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derived from pyridine and indole was investigated for its in vitro antitubercular activity .

Antitumor Potential

Novel 3,4-dichlorophenyl amides , designed by incorporating amide bonds and 3,4-dichloro substitution into the curcumin skeleton, show promise as antitumor compounds .

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Other Biological Activities

Indole derivatives also possess antioxidant, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antidiabetic properties .

作用机制

Target of Action

Similar pyrazoline derivatives have been reported to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, affecting normal nerve pulse transmission .

Mode of Action

It’s worth noting that pyrazoline derivatives have been reported to inhibit the activity of enzymes like ache . This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.

Biochemical Pathways

Similar pyrazoline derivatives have been associated with the modulation of oxidative stress pathways . These compounds can influence the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .

Result of Action

Similar pyrazoline derivatives have been reported to exhibit neuroprotective effects and prevent neuronal cell death . They can also lead to behavioral changes and body movement impairment due to their interaction with AchE .

属性

IUPAC Name |

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O3/c1-30-20-8-5-17(6-9-20)24(29)28-13-12-23(27-28)16-3-10-21(11-4-16)31-15-18-2-7-19(25)14-22(18)26/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSGPXNXPQWEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)